

physical and chemical properties of 2-cyano-N-(4-fluorophenyl)acetamide

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Compound of Interest

Compound Name: 2-cyano-N-(4-fluorophenyl)acetamide

Cat. No.: B167543

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In-Depth Technical Guide: 2-Cyano-N-(4-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-cyano-N-(4-fluorophenyl)acetamide**. The information is curated for professionals in research, scientific, and drug development fields, with a focus on structured data, experimental context, and logical relationships.

Core Compound Properties

2-Cyano-N-(4-fluorophenyl)acetamide is an organic compound featuring a cyanoacetamide moiety attached to a 4-fluorophenyl group. Its fundamental properties are summarized below.

| Property | Value | Source |
|-------------------|---|-----------|
| IUPAC Name | 2-cyano-N-(4-fluorophenyl)acetamide | ChemScene |
| CAS Number | 1735-88-2 | ChemScene |
| Molecular Formula | C ₉ H ₇ FN ₂ O | ChemScene |
| Molecular Weight | 178.16 g/mol | ChemScene |

Physicochemical Data

Detailed physicochemical data for **2-cyano-N-(4-fluorophenyl)acetamide** is crucial for its application in experimental settings. While specific experimental values for melting point, boiling point, and solubility are not readily available in the public domain, data for structurally similar compounds can provide estimations. For instance, the related compound 2-cyano-N-(2,5-difluorophenyl)acetamide has a reported melting point of 165-167 °C. The parent compound, cyanoacetamide, is soluble in water. It is anticipated that **2-cyano-N-(4-fluorophenyl)acetamide** is soluble in common organic solvents.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **2-cyano-N-(4-fluorophenyl)acetamide**. While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be inferred from the analysis of its functional groups and data from analogous compounds.

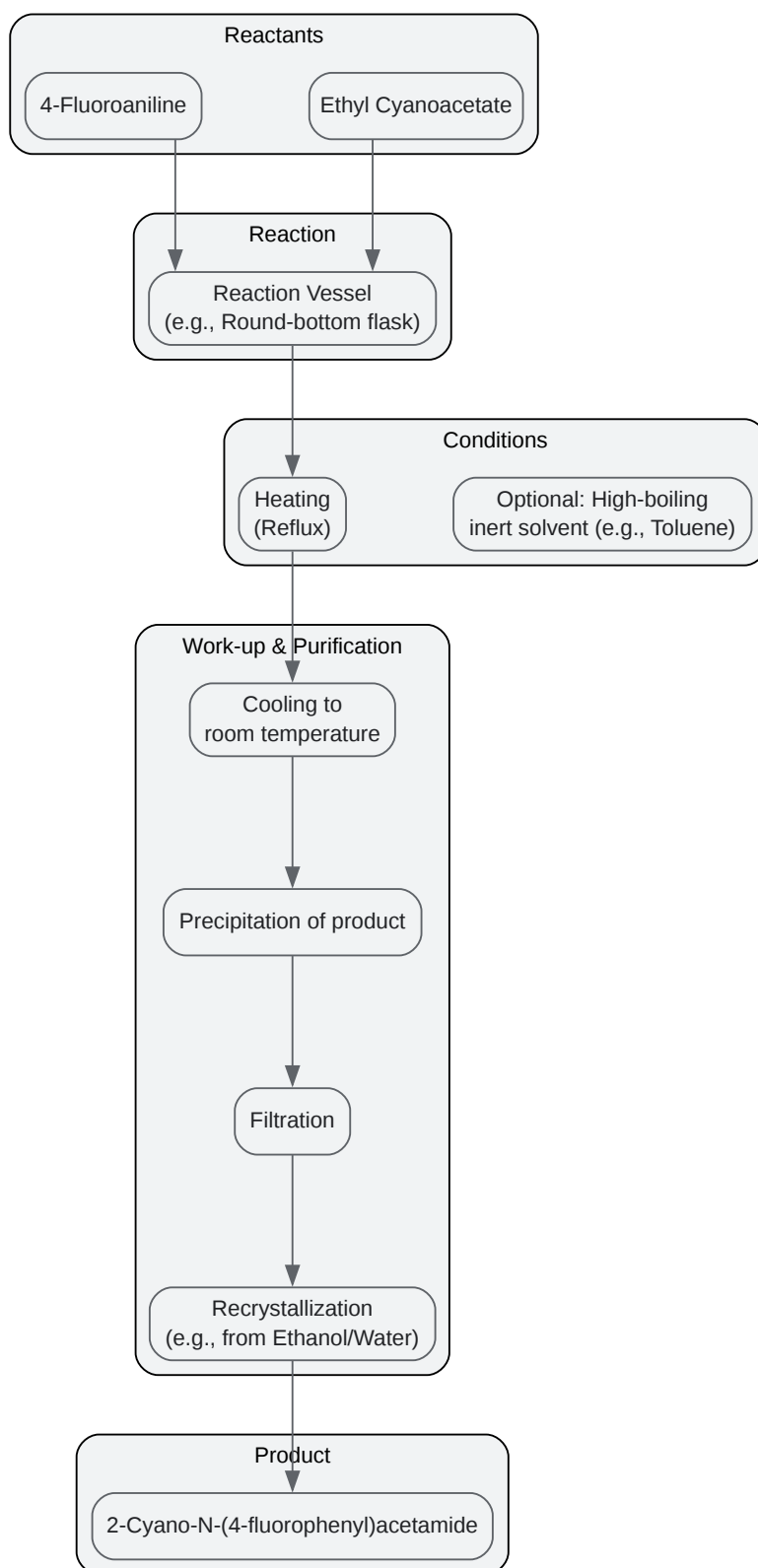
Expected Spectroscopic Characteristics:

| Spectroscopic Technique | Expected Features |
|-------------------------|---|
| ^1H NMR | Signals corresponding to the methylene protons of the acetamide group, and aromatic protons of the 4-fluorophenyl ring. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano and fluoro groups. |
| ^{13}C NMR | Resonances for the cyano carbon, the carbonyl carbon of the amide, the methylene carbon, and the carbons of the fluorophenyl ring. The carbon attached to the fluorine atom will exhibit a characteristic coupling. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide, the $\text{C}\equiv\text{N}$ stretching of the nitrile group (typically around 2250 cm^{-1}), the $\text{C}=\text{O}$ stretching of the amide (around 1650 cm^{-1}), and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (178.16 m/z). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the cyano group. |

Experimental Protocols

Synthesis of 2-Cyano-N-(4-fluorophenyl)acetamide

A general and robust method for the synthesis of N-substituted cyanoacetamides involves the condensation of an amine with a cyanoacetic acid ester. The following protocol is adapted for the specific synthesis of **2-cyano-N-(4-fluorophenyl)acetamide**.



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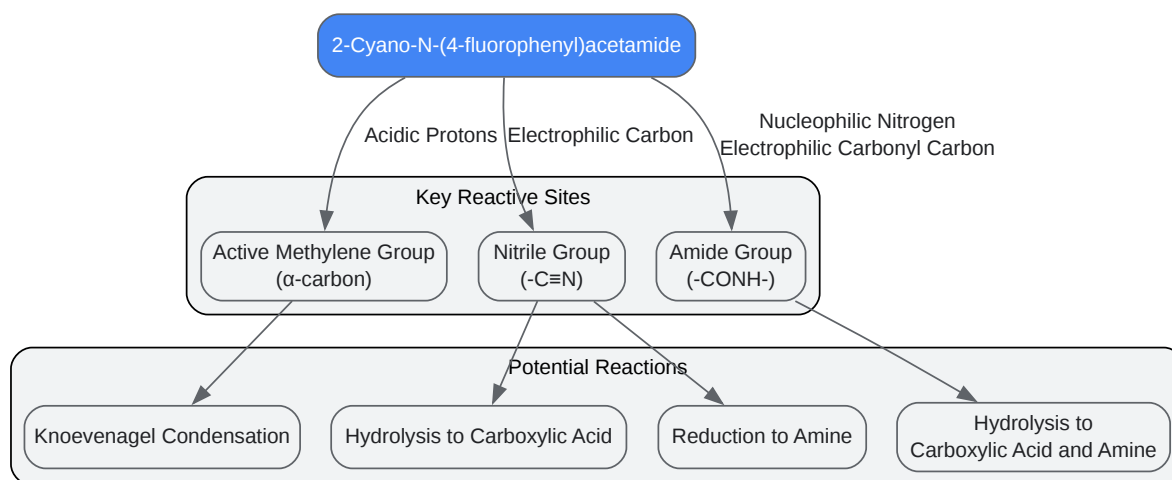
Synthetic Workflow for **2-Cyano-N-(4-fluorophenyl)acetamide**

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-fluoroaniline and ethyl cyanoacetate. A high-boiling inert solvent, such as toluene, can be used to facilitate the reaction, although the reaction can also be performed neat.
- **Reaction:** Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the reaction mixture upon cooling.
- **Purification:** The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure **2-cyano-N-(4-fluorophenyl)acetamide**.

Chemical Reactivity and Stability

The reactivity of **2-cyano-N-(4-fluorophenyl)acetamide** is primarily dictated by the cyano, amide, and activated methylene functionalities.



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Reactivity Profile of 2-Cyano-N-(4-fluorophenyl)acetamide

- **Active Methylene Group:** The methylene group alpha to both the cyano and carbonyl groups is acidic and can be deprotonated by a base. This makes it a key site for various carbon-carbon bond-forming reactions, such as the Knoevenagel condensation.
- **Nitrile Group:** The nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to a primary amine.
- **Amide Group:** The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 4-fluoroaniline.

Stability and Storage:

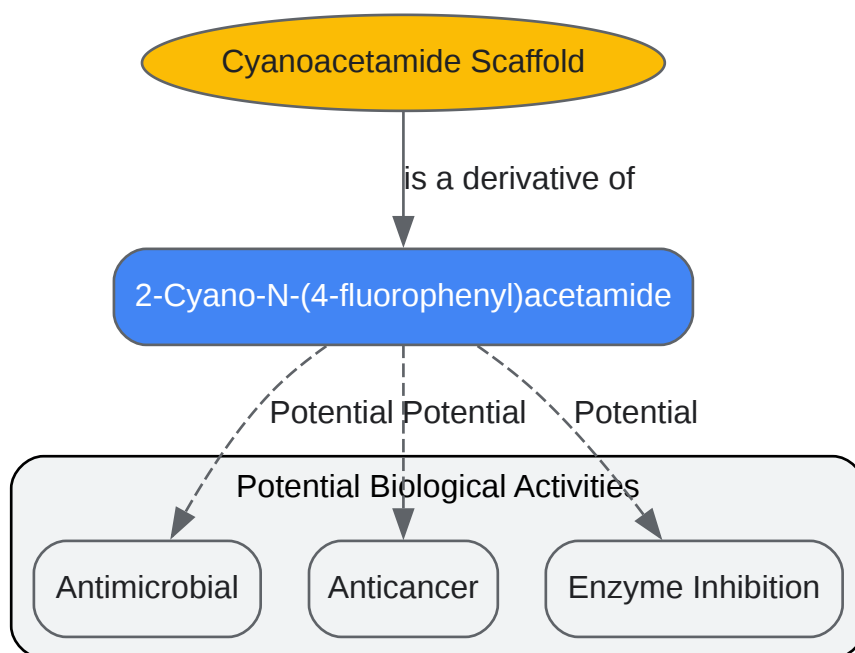
2-Cyano-N-(4-fluorophenyl)acetamide is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation.

Biological Activity and Potential Applications

While specific biological activities for **2-cyano-N-(4-fluorophenyl)acetamide** are not extensively documented, the cyanoacetamide scaffold is present in a variety of biologically active molecules. Derivatives of cyanoacetamide have been investigated for their potential as:

- Antimicrobial agents: Some cyanoacetamide derivatives have shown activity against various bacterial and fungal strains.
- Anticancer agents: The cyanoacetamide moiety is a feature in some compounds with antiproliferative properties.
- Enzyme inhibitors: The functional groups present in this molecule could potentially interact with the active sites of various enzymes.

Further research is required to fully elucidate the specific biological profile and potential therapeutic applications of **2-cyano-N-(4-fluorophenyl)acetamide**. Researchers in drug discovery may find this compound to be a valuable starting point or intermediate for the synthesis of novel therapeutic agents.



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Potential Areas of Biological Investigation

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